molecular formula C21H24N4O B2392629 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 2034510-13-7

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2392629
CAS No.: 2034510-13-7
M. Wt: 348.45
InChI Key: ZBVFKOCGXXYJOQ-UHFFFAOYSA-N
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Description

This product, N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide, is a chemical compound offered for research purposes. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . A myriad of pyrazole derivatives are found in clinical and preclinical studies, and several approved drugs utilize this nucleus for treating conditions such as cancer, inflammation, and infectious diseases . The specific research applications, mechanism of action, and biological profile of this compound are not currently detailed in the literature and represent an area for investigation. Researchers are advised to consult specialized chemical and pharmacological databases to determine this compound's specific properties and potential research value.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-3-19(17-8-5-4-6-9-17)21(26)23-12-13-25-16(2)14-20(24-25)18-10-7-11-22-15-18/h4-11,14-15,19H,3,12-13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFKOCGXXYJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. . The final step involves the attachment of the phenylbutanamide group under mild reaction conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence.

Compound m/n/o from Pharmacopeial Forum (2017)

  • Structure: (R/S)-configured hexan-2-yl backbones with 2,6-dimethylphenoxy acetamido, hydroxy, and diphenyl groups, linked to a tetrahydropyrimidin-1-yl butanamide .
  • Comparison :
    • The target compound lacks the complex stereochemistry and hydroxylated hexan-2-yl chain present in m/n/o.
    • Both share an amide linkage but diverge in core heterocycles: pyrazole-pyridine (target) vs. tetrahydropyrimidine (m/n/o).
    • Hypothesized Impact : The simpler pyrazole-pyridine system in the target may enhance metabolic stability compared to the hydroxylated tetrahydropyrimidine in m/n/o, which could be prone to oxidation.

Compound 6y from Reaction Optimisation and Compound Characterisation

  • Structure : Features an indole core substituted with 4-chlorobenzoyl, methoxy, and methyl groups, combined with a phenyl-pyridinylmethyl acetamide chain .
  • Comparison: The indole ring in 6y contrasts with the pyrazole-pyridine system in the target. Hypothesized Impact: The indole-chlorobenzoyl system in 6y may confer stronger receptor affinity due to halogen bonding, whereas the target’s pyridine-pyrazole system might prioritize π-π stacking.

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine (Acta Crystallographica)

  • Structure : Pyridazine-3-amine backbone with pyrazole and 2-methylphenyl substituents .
  • Comparison :
    • The pyridazine ring replaces the pyridine in the target compound.
    • Both include pyrazole, but the target’s ethyl-linked phenylbutanamide chain introduces greater conformational flexibility.
    • Hypothesized Impact : Pyridazine’s electron-deficient nature might alter binding kinetics compared to the pyridine in the target.

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide (ChemBK, 2015)

  • Structure : Butanamide chain with a 3,4,5-trimethylpyrazole and 5-chloro-2-methoxyphenyl group .
  • Comparison :
    • Both compounds share a butanamide backbone and pyrazole substituents.
    • The target’s pyridin-3-yl group replaces the 3,4,5-trimethylpyrazole in this compound, while the phenyl group differs in substitution (2-phenyl vs. 5-chloro-2-methoxyphenyl).
    • Hypothesized Impact : The pyridine in the target may improve solubility compared to the lipophilic trimethylpyrazole. The chloro-methoxyphenyl group in the ChemBK compound could enhance membrane permeability but increase metabolic liabilities.

Limitations and Recommendations

  • Gaps in Evidence : The provided sources lack direct pharmacological or biochemical data (e.g., IC50, LogP, bioavailability). Structural comparisons are speculative without experimental validation.
  • Future Directions : Prioritize in vitro assays (e.g., binding affinity, solubility) and molecular docking studies to validate hypotheses. Explore analogs with halogenation (as in 6y) or pyridazine cores (as in Acta Crystallographica) for SAR analysis.

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant research findings.

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization with the phenylbutanamide moiety. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O
Molecular Weight299.39 g/mol
CAS Number2034374-77-9
DensityNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and modulate receptor activity, which can impact several signaling pathways. The compound may act as both an agonist and antagonist depending on the target, influencing processes such as inflammation, apoptosis, and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study screened various compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones for several derivatives.

Table 1: Antimicrobial Activity Against Bacterial Strains

Compound NameE. coli (mm)S. aureus (mm)P. aeruginosa (mm)
This compound182015
Streptomycin (Control)253020

These results indicate that the compound has potential as an antimicrobial agent, comparable to established antibiotics.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using a carrageenan-induced edema model in rats. The results showed a significant reduction in paw edema, suggesting that the compound may inhibit inflammatory mediators effectively.

Table 2: Anti-inflammatory Activity Results

Compound Name% Inhibition at 3h
This compound75
Ibuprofen (Control)80

Anticancer Potential

Emerging studies suggest that pyrazole derivatives possess anticancer properties. The compound has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC₅₀ (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)12

Q & A

Q. What are the standard synthetic routes for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of carbodiimides (e.g., EDCl) and activators (e.g., HOBt) to form amide bonds between pyrazole-ethylamine and phenylbutanoyl precursors .
  • Purification : Column chromatography with silica gel and solvent mixtures (e.g., ethyl acetate/petroleum ether) to isolate the target compound .
  • Key intermediates : Ethyl chloroacetate and potassium carbonate in DMF for alkylation steps, achieving yields up to 80.6% under optimized conditions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

  • Spectroscopic methods : ¹H NMR for proton environments, IR for functional groups (e.g., amide C=O stretch), and LC-MS for molecular mass .
  • Elemental analysis : Confirmation of C, H, N composition .
  • Crystallographic data : Where available, bond angles and lengths are analyzed to validate 3D conformation .

Q. What computational tools predict the compound’s biological activity?

  • PASS program : Predicts potential bioactivities (e.g., antimicrobial, anti-inflammatory) based on structural motifs .
  • Molecular docking : Screens against targets like enzymes (e.g., glycogen synthase kinase 3) to estimate binding affinities .

Advanced Research Questions

Q. How can synthetic yield and purity be systematically optimized?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in alkylation steps .
  • Catalyst optimization : Palladium catalysts for coupling reactions improve regioselectivity .
  • Temperature control : Low-temperature (0°C) activation of intermediates reduces side reactions .

Q. How should researchers resolve discrepancies between in silico predictions and experimental bioactivity data?

  • Validation assays : Perform in vitro enzyme inhibition or receptor-binding assays to confirm computational predictions .
  • Docking refinement : Adjust force fields or include solvent effects in docking simulations to better match empirical data .
  • SAR analysis : Modify functional groups (e.g., fluorophenyl vs. thiophenyl) to test activity trends .

Q. What structural modifications enhance metabolic stability and target binding?

  • Fluorine introduction : Improves metabolic stability and hydrophobic interactions (e.g., 4-fluorophenyl derivatives) .
  • Trifluoromethyl groups : Enhance binding affinity to hydrophobic pockets in enzymes .
  • Pyridine-pyrazole hybridization : Optimizes π-π stacking and hydrogen bonding with target proteins .

Q. How can conflicting crystallographic or spectroscopic data be addressed?

  • Redundant analysis : Cross-validate using multiple techniques (e.g., X-ray crystallography + DFT calculations) .
  • Dynamic studies : NMR relaxation or variable-temperature experiments to probe conformational flexibility .
  • Error source identification : Check for impurities via HPLC or repeat synthesis under inert atmospheres .

Q. What experimental designs are effective for studying enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Modify active-site residues in target enzymes to identify critical interactions .

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